2-Methoxy-4-methylaniline hydrochloride
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Overview
Description
2-Methoxy-4-methylaniline hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) and a methyl group (-CH3). This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methylaniline hydrochloride typically involves the nitration of 2-methoxytoluene followed by reduction and subsequent conversion to the hydrochloride salt. The nitration step introduces a nitro group (-NO2) to the aromatic ring, which is then reduced to an amine group (-NH2) using reducing agents such as iron and hydrochloric acid. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Methoxy-4-methylaniline.
Substitution: Brominated or nitrated derivatives of 2-Methoxy-4-methylaniline.
Scientific Research Applications
2-Methoxy-4-methylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylaniline: The base compound without the hydrochloride salt.
4-Methoxy-2-methylaniline: An isomer with different positions of the methoxy and methyl groups.
2-Methoxy-5-methylaniline: Another isomer with the methoxy and methyl groups in different positions.
Uniqueness
2-Methoxy-4-methylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-methoxy-4-methylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-4-7(9)8(5-6)10-2;/h3-5H,9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXZGEQAGKDYLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71288-98-7 |
Source
|
Record name | Benzenamine, 2-methoxy-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71288-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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